molecular formula C11H14O4 B1670533 2-(2-Hydroxyethoxy)ethyl benzoate CAS No. 20587-61-5

2-(2-Hydroxyethoxy)ethyl benzoate

Cat. No.: B1670533
CAS No.: 20587-61-5
M. Wt: 210.23 g/mol
InChI Key: DNUPYEDSAQDUSO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl benzoate is a chemical compound with the molecular formula C11H14O4. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its sweet taste and pleasant aroma, and it has low volatility. It contains two hydroxyl groups (-OH) and one benzoate ester group (-COOCH3) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyethoxy)ethyl benzoate can be synthesized through the reaction of benzoic acid with diethylene glycol. The general method involves adding benzoic acid and diethylene glycol to a reaction vessel, heating to an appropriate temperature, and then adding an acid catalyst. The reaction is allowed to proceed for a certain period, after which the mixture is cooled, separated, and purified to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethoxy)ethyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl benzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing benzoic acid and diethylene glycol, which can further interact with cellular components. These interactions can affect cellular processes such as signal transduction, enzyme activity, and membrane permeability .

Comparison with Similar Compounds

  • Diethylene glycol benzoate
  • Triethylene glycol benzoate
  • Ethylene glycol benzoate

Comparison: 2-(2-Hydroxyethoxy)ethyl benzoate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful as a plasticizer and solvent. Compared to diethylene glycol benzoate and triethylene glycol benzoate, it has a lower molecular weight and different solubility characteristics, which can influence its application in various fields .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUPYEDSAQDUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041921
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

20587-61-5
Record name Diethylene glycol benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20587-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol monobenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylene glycol monobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71576
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYLENE GLYCOL MONOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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